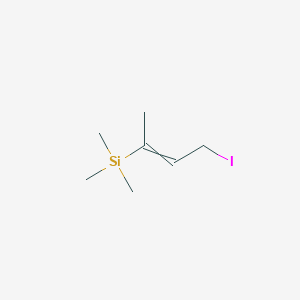

1-Iodo-3-trimethylsilyl-2-butene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52815-00-6 |

|---|---|

Molecular Formula |

C7H15ISi |

Molecular Weight |

254.18 g/mol |

IUPAC Name |

4-iodobut-2-en-2-yl(trimethyl)silane |

InChI |

InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3 |

InChI Key |

NWNYZMZBMPWCQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCI)[Si](C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 1 Iodo 3 Trimethylsilyl 2 Butene

Regio- and Stereoselective Synthetic Pathways

Achieving precise control over the placement (regiochemistry) and spatial arrangement (stereochemistry) of the iodo and trimethylsilyl (B98337) groups is paramount in the synthesis of (E)-1-Iodo-3-trimethylsilyl-2-butene. The desired (E)-configuration of the double bond and the specific connectivity of the substituents require carefully designed synthetic routes.

Stereocontrolled Olefination Strategies

Olefination reactions provide a direct method for constructing the carbon-carbon double bond with the required stereochemistry. While classic Wittig-type reactions can be employed, achieving high (E)-selectivity for tetrasubstituted alkenes can be challenging. More advanced methods are often required.

One prominent strategy is the Takai olefination , which utilizes organochromium reagents. Reacting an aldehyde with iodoform (B1672029) (CHI3) and chromium(II) chloride (CrCl2) typically yields (E)-vinyl iodides with high stereoselectivity. wikipedia.orgwikiwand.com To synthesize the target compound, this reaction would involve a silyl-substituted aldehyde as a key starting material.

Another powerful method is the Stork-Zhao olefination , a modification of the Wittig reaction that delivers (Z)-alkenes. While it provides the opposite stereoisomer, understanding such complementary methods is crucial in stereocontrolled synthesis. wikipedia.orgwikiwand.com For the desired (E)-isomer, the Takai reaction or other (E)-selective methods are more appropriate.

Table 1: Comparison of Stereocontrolled Olefination Reactions for Vinyl Iodide Synthesis

| Reaction Name | Typical Reagents | Primary Product Stereochemistry | Key Features |

|---|---|---|---|

| Takai Olefination | Aldehyde, CHI₃, CrCl₂ | (E)-Vinyl Iodide | High (E)-selectivity, tolerant of various functional groups. wikipedia.orgwikiwand.com |

| Stork-Zhao Olefination | Aldehyde, ylide derived from phosphine (B1218219) and diiodomethane | (Z)-Vinyl Iodide | High (Z)-selectivity, proceeds via a Wittig-like mechanism. wikipedia.orgwikiwand.com |

Halogenation and Silylation Approaches

These strategies involve the sequential or concerted addition of iodine and a silyl (B83357) group to a simpler precursor, typically an alkyne. The order of addition and the specific reagents used are critical for achieving the desired regio- and stereochemistry.

A common approach is the hydrosilylation of a terminal alkyne, followed by iododesilylation . wikipedia.org The hydrosilylation of an appropriate alkyne, catalyzed by transition metals like platinum or rhodium, can install the trimethylsilyl group. Subsequent treatment with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), replaces the silyl group with iodine, often with retention of the double bond geometry. wikipedia.orgias.ac.in

Alternatively, a hydroiodination of a silyl-substituted alkyne can be performed. The addition of HI across the triple bond, often generated in situ, can be highly regio- and stereoselective, favoring the (E)-isomer via an anti-addition mechanism. organic-chemistry.org

Catalytic and Reagent-Controlled Syntheses

Catalytic systems and specific stoichiometric reagents offer mild and efficient pathways to vinyl iodides, often with excellent control over selectivity and functional group tolerance.

Transition Metal-Catalyzed Formation of Vinyl Iodides

Transition metals, particularly palladium, copper, and ruthenium, are widely used to catalyze the formation of vinyl iodides. organic-chemistry.org

Palladium-Catalyzed Hydrostannation/Iodinolysis: A highly effective one-pot method involves the palladium-catalyzed hydrostannation of a terminal alkyne. The resulting (E)-vinylstannane intermediate is then treated with iodine to replace the stannyl (B1234572) group with an iodide, yielding the (E)-vinyl iodide with high stereopurity. researchgate.net

Copper-Catalyzed Halide Exchange: Vinyl bromides can be converted into the corresponding vinyl iodides stereospecifically using a copper(I) catalyst and an iodide source like potassium iodide or sodium iodide. organic-chemistry.org This allows access to vinyl iodides from more readily available vinyl bromide precursors.

Ruthenium-Catalyzed Silylative Coupling: A one-pot synthesis of (E)-β-aryl vinyl iodides has been developed based on a ruthenium-catalyzed silylative coupling followed by halodesilylation with N-halosuccinimide. organic-chemistry.org This demonstrates the power of combining silylation and halogenation steps under catalytic control.

Application of Iodotrimethylsilane (TMSI) in Vinyl Iodide Synthesis

Iodotrimethylsilane (TMSI) is a versatile reagent in organic synthesis, serving as both a trimethylsilylating agent and a source of iodide. chemicalbook.comchemicalbook.comwikipedia.org It can be used for the conversion of various functional groups into iodides under mild conditions. chemicalbook.comorgsyn.org For instance, TMSI can react with vinyl phosphates or enol ethers to produce vinyl iodides. chemicalbook.com It is also employed in the hydroiodination of alkynes, often in conjunction with a catalyst, to afford α-iodide styrene (B11656) derivatives. organic-chemistry.org Its high reactivity and ability to act as a Lewis acid catalyst make it a valuable tool in constructing complex molecules. chemicalbook.comchemicalbook.com

Table 2: Selected Applications of TMSI in Synthesis

| Reaction Type | Substrate | Product | Key Features |

|---|---|---|---|

| Ether Cleavage | R-O-R' | R-OTMS + R'-I | Mild dealkylation of ethers. wikipedia.org |

| Conversion of Vinyl Phosphates | Vinyl Phosphate | Vinyl Iodide | Provides access to vinyl iodides from carbonyl precursors. chemicalbook.com |

| Hydroiodination of Alkynes | Aryl Alkyne | α-Iodide Styrene | Used with a Mn(OAc)₂ catalyst for Markovnikov addition. organic-chemistry.org |

Utilization of Organosilicon Reagents in Coupling and Transformation

Organosilicon reagents are prized for their stability, low toxicity, and unique reactivity. ias.ac.insigmaaldrich.com Vinylsilanes, such as a potential precursor to the target molecule, are key intermediates in many synthetic transformations. ias.ac.in

The carbon-silicon bond in a vinylsilane can be readily cleaved by electrophiles. This property is exploited in iododesilylation , where an electrophilic iodine source replaces the silyl group stereospecifically. wikipedia.orgias.ac.in This makes the trimethylsilyl group an effective "placeholder" that directs the position of the incoming iodide.

Novel Synthetic Strategies for Related Butene Architectures

The principles underlying the synthesis of (E)-1-Iodo-3-trimethylsilyl-2-butene can be extended to a broader range of butene architectures. Innovations in synthetic methodology provide access to a variety of substituted butenes, which are valuable intermediates in organic synthesis.

One powerful approach involves the hydroarylation of allenes. A one-pot, regioselective allene (B1206475) hydrosilylation followed by a palladium-catalyzed cross-coupling reaction allows for the synthesis of functionalized 1,1-disubstituted alkenes with excellent control over the position of the substituents. acs.orgorganic-chemistry.org The regioselectivity of this process is often governed by the choice of N-heterocyclic carbene (NHC) ligand in the hydrosilylation step. acs.orgorganic-chemistry.org This method offers a streamlined route to complex butene structures from simple allene precursors.

Another versatile strategy is the Barton vinyl iodide synthesis, which converts hydrazones into vinyl iodides using molecular iodine under mild conditions. chem-station.com This method has proven effective in the total synthesis of complex natural products. chem-station.com By starting with an appropriately substituted ketone or aldehyde, this transformation can be adapted to produce a wide array of butene-based vinyl iodides.

Furthermore, the iododesilylation of vinylsilanes is a key transformation for producing vinyl iodides with high stereochemical fidelity. wikipedia.org This reaction involves the substitution of a silyl group with iodine and is advantageous due to the stability and low toxicity of the vinylsilane precursors. wikipedia.org The reaction conditions can be tuned to achieve high retention of the olefin geometry. wikipedia.org

The development of borylative transition-metal-free couplings of vinyl iodides also presents new avenues for the synthesis and functionalization of butene scaffolds. rsc.org These methods allow for the formation of a diverse range of substituted boronic esters from vinyl iodides, which can then be further elaborated. rsc.org

Comprehensive Analysis of Chemical Reactivity and Reaction Mechanisms of E 1 Iodo 3 Trimethylsilyl 2 Butene

Reactivity at the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in (E)-1-Iodo-3-trimethylsilyl-2-butene is a key site of reactivity, susceptible to a variety of transformations including nucleophilic substitution, elimination, cross-coupling, and radical reactions. The polarization of this bond, with a partial positive charge on the carbon and a partial negative charge on the highly polarizable iodine atom, dictates much of its chemical behavior.

Nucleophilic Substitution and Elimination Pathways

While specific studies on the nucleophilic substitution and elimination reactions of (E)-1-Iodo-3-trimethylsilyl-2-butene are not extensively detailed in the provided search results, general principles of organic chemistry suggest that this vinyl iodide can undergo such reactions. Vinyl halides are typically less reactive towards SN1 and SN2 reactions than their alkyl halide counterparts due to the increased s-character of the C-X bond and steric hindrance. However, under forcing conditions or with specific reagents, substitution may occur. Elimination reactions (E2 or E1cb) could also be possible, leading to the formation of an alkyne or an allene (B1206475), depending on the reaction conditions and the nature of the base used.

Cross-Coupling Reactions Involving the Vinyl Iodide Moiety

The vinyl iodide functionality of (E)-1-Iodo-3-trimethylsilyl-2-butene makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Hiyama, Suzuki-Miyaura type)

Hiyama Coupling: This palladium-catalyzed reaction involves the coupling of organosilanes with organic halides. wikipedia.org (E)-1-Iodo-3-trimethylsilyl-2-butene, possessing both a vinyl iodide and a trimethylsilyl (B98337) group, is an interesting substrate for Hiyama-type couplings. The reaction typically requires activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to form a more reactive pentavalent silicon species. organic-chemistry.org The general mechanism involves oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation with the activated organosilane and subsequent reductive elimination to afford the coupled product. wikipedia.org The Hiyama coupling is noted for its tolerance of various functional groups and has been utilized in the synthesis of complex molecules, including natural products. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organoboron compound with an organic halide. libretexts.org (E)-1-Iodo-3-trimethylsilyl-2-butene would serve as the organic halide partner. The catalytic cycle is similar to the Hiyama coupling, involving oxidative addition, transmetalation with a boronic acid or ester in the presence of a base, and reductive elimination. libretexts.org The reactivity of the organic halide in Suzuki-Miyaura coupling follows the order I > Br > OTf >> Cl. libretexts.org This makes the vinyl iodide of the title compound highly reactive under these conditions.

A comparative table of these two coupling reactions is presented below:

| Feature | Hiyama Coupling | Suzuki-Miyaura Coupling |

| Organometallic Reagent | Organosilane (e.g., R-Si(OR')3) | Organoboron (e.g., R-B(OH)2) |

| Activator | Fluoride source (e.g., TBAF) or base organic-chemistry.org | Base (e.g., Na2CO3, K3PO4) libretexts.org |

| Catalyst | Palladium complex wikipedia.org | Palladium complex libretexts.org |

| Advantages | Organosilanes are often stable, less toxic, and readily available. nih.gov | Boronic acids are generally stable, commercially available, and environmentally benign. |

| Limitations | Requirement for a fluoride activator can be problematic for silyl-protected functional groups. wikipedia.org | The presence of base can affect sensitive functional groups. |

Copper-Mediated and Other Transition Metal-Free Coupling Strategies

Copper-Mediated Coupling: Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-based methods. mdpi.comresearchgate.net These reactions can be used to form a variety of bonds, including C-C, C-N, and C-O. mdpi.com For a substrate like (E)-1-Iodo-3-trimethylsilyl-2-butene, copper catalysis could be employed to couple the vinyl iodide with various nucleophiles. For instance, copper-catalyzed coupling with terminal alkynes (a Sonogashira-type reaction) would yield enynes. nih.gov Copper catalysis is often advantageous due to the lower cost and toxicity of copper compared to palladium. mdpi.com

Transition Metal-Free Coupling: In recent years, there has been a growing interest in developing transition-metal-free coupling reactions to further enhance the sustainability of chemical synthesis. acs.orgrsc.org These reactions often proceed through radical or aryne intermediates. acs.org For a vinyl iodide like (E)-1-Iodo-3-trimethylsilyl-2-butene, a transition-metal-free coupling could potentially be achieved under photochemical conditions or with the use of strong bases to generate a reactive intermediate. researchgate.net For example, photo-induced reactions can facilitate the coupling of aryl iodides with other partners. acs.org

Radical Reactions and Bond Dissociation Energies

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate a vinyl radical. The bond dissociation energy (BDE) is a measure of the energy required for this process. While the specific BDE for the C-I bond in (E)-1-Iodo-3-trimethylsilyl-2-butene is not available in the provided results, we can look at related values. For comparison, the BDE for the C-I bond in Me3SiI is approximately 69 kcal/mol. rsc.org The BDE for I2 is 151.0 kJ/mol (approximately 36.1 kcal/mol). doubtnut.com These values indicate that the C-I bond is susceptible to cleavage under radical conditions.

Triethylborane (Et3B) in the presence of oxygen is a well-known radical initiator that can induce halogen atom transfer from iodo compounds. nih.gov This could be applied to (E)-1-Iodo-3-trimethylsilyl-2-butene to generate a vinyl radical, which could then participate in various radical-mediated transformations, such as additions to alkenes or cyclization reactions. nih.gov

Reactivity at the Carbon-Carbon Double Bond

The carbon-carbon double bond in (E)-1-Iodo-3-trimethylsilyl-2-butene is another site of potential reactivity. It can undergo electrophilic addition reactions, though the presence of the electron-withdrawing iodide and the sterically bulky trimethylsilyl group will influence its reactivity compared to a simple alkene. The silicon atom can also direct certain electrophilic attacks due to the β-carbocation stabilizing effect of silicon (the β-effect).

Furthermore, the double bond can participate in pericyclic reactions such as cycloadditions. The electronic nature of the double bond, influenced by both the iodo and trimethylsilyl substituents, will determine its suitability as a dienophile or a dipolarophile in such reactions.

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon double bond in (E)-1-Iodo-3-trimethylsilyl-2-butene is susceptible to attack by electrophiles. In electrophilic addition reactions, an electrophile is drawn to the electron-rich double bond, initiating the reaction. chemistrystudent.comsavemyexams.com This process typically involves the formation of a carbocation intermediate, a positively charged carbon atom, which is then attacked by a nucleophile to form the final product. chemistrystudent.comlibretexts.org The stability of this carbocation intermediate plays a crucial role in determining the major and minor products of the reaction. chemistrystudent.com

The addition of hydrogen halides, such as hydrogen bromide (HBr), exemplifies this reactivity. The partially positive hydrogen atom in HBr acts as the electrophile, adding to one of the carbons of the double bond. chemistrystudent.comsavemyexams.com This leads to the formation of a carbocation at the other carbon, which is subsequently attacked by the bromide ion. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the formation of the more stable carbocation. msu.edu

While the double bond's high electron density makes it prone to electrophilic attack, nucleophilic additions to simple alkenes are less common unless the double bond is activated by electron-withdrawing groups. In the context of (E)-1-Iodo-3-trimethylsilyl-2-butene, the reactivity is more nuanced due to the presence of the iodine and trimethylsilyl groups.

Stereoselective Hydrofunctionalization and Epoxidation

Stereoselective reactions are crucial in synthesis as they control the three-dimensional arrangement of atoms in a molecule. Hydrofunctionalization and epoxidation of (E)-1-Iodo-3-trimethylsilyl-2-butene are key examples of such transformations.

Hydrofunctionalization involves the addition of a hydrogen atom and a functional group across the double bond. The stereoselectivity of these additions can be either syn, where both groups add to the same face of the double bond, or anti, where they add to opposite faces. msu.edu The specific outcome is often dictated by the reaction mechanism and the reagents used. masterorganicchemistry.com

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (or oxirane), a three-membered ring containing an oxygen atom. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org A key feature of this reaction is that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org For instance, the epoxidation of a trans-alkene will yield a trans-epoxide. The epoxide ring can then be opened under acidic or basic conditions to introduce other functional groups with specific stereochemistry. masterorganicchemistry.com For example, acid-catalyzed hydrolysis of an epoxide typically leads to an anti-diol. libretexts.orglibretexts.org

Cycloaddition Reactions (e.g., [2+2] cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic molecules. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. The classification of a cycloaddition is based on the number of π-electrons from each component that participate in the reaction.

While specific examples of [2+2] cycloadditions involving (E)-1-Iodo-3-trimethylsilyl-2-butene are not extensively detailed in the provided search results, the general principles of these reactions can be applied. [2+2] cycloadditions involve the combination of two two-π-electron components to form a four-membered ring. These reactions can be promoted by heat, light, or transition metal catalysts. acs.org The stereochemistry of the starting alkenes is often preserved in the cyclobutane (B1203170) product. For example, nickel-catalyzed [2+2] cycloadditions have been shown to be stereospecific. acs.org

Reactivity and Role of the Trimethylsilyl Group

The trimethylsilyl (TMS) group in (E)-1-Iodo-3-trimethylsilyl-2-butene is not merely a passive spectator. It actively influences the molecule's reactivity and stereochemical outcomes in various transformations.

Desilylation and Silicon-Carbon Bond Cleavage Reactions

The silicon-carbon bond is susceptible to cleavage under specific conditions. This process, known as desilylation, is a synthetically useful transformation. The cleavage of silicon-carbon bonds can be achieved through various methods, including enzymatic approaches. For instance, engineered variants of cytochrome P450 have been shown to break silicon-carbon bonds in siloxanes through a two-step oxidation process. nih.govcaltech.edu This highlights the potential for biological systems to be harnessed for the degradation of organosilicon compounds. caltech.edu In a non-biological context, the cleavage of exocyclic bonds in silicon-containing rings can be promoted by factors such as the introduction of additional silicon atoms into the ring structure. najah.edu The cleavage of carbon-carbon bonds adjacent to functional groups, such as in cyclopropanols, is also a well-studied area of research, with applications in synthetic chemistry. nih.gov

Silicon as a Stereocontrol Element and Directing Group

The trimethylsilyl group can exert significant stereochemical control in reactions. Its bulky nature can direct incoming reagents to the opposite face of the molecule, leading to high levels of stereoselectivity. This steric influence is a common strategy in asymmetric synthesis.

Furthermore, the TMS group can act as a directing group, influencing the regioselectivity of a reaction. While specific examples for (E)-1-Iodo-3-trimethylsilyl-2-butene are not explicitly detailed in the search results, the principle of silicon's directing ability is well-established in organic chemistry.

Transmetalation Processes Involving Silicon

Transmetalation is a fundamental process in organometallic chemistry where a metal from one organometallic compound is exchanged for another. In the context of organosilicon compounds, the silicon group can be replaced by a metal. This is a key step in many cross-coupling reactions.

For example, in Stille cross-coupling reactions, an organostannane reagent reacts with an organic halide in the presence of a palladium catalyst. A related process can involve the transmetalation of an organosilicon compound. The reaction of 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne demonstrates that an initial transmetalation step can be followed by isomerization to form an allenyl palladium intermediate, which then undergoes reductive coupling. nih.gov This process allows for the synthesis of 1,1-disubstituted allenylsilanes. nih.gov The efficiency of such cross-coupling reactions can be optimized using specific palladium catalysts and additives like triphenylarsine (B46628) and cuprous iodide. nih.gov

Concerted or Tandem Reactions Involving Multiple Functional Groups

The unique structural arrangement of (E)-1-Iodo-3-trimethylsilyl-2-butene, featuring both a vinyl iodide and an allylic trimethylsilyl group, presents intriguing possibilities for concerted or tandem reactions. In such reactions, both functional groups would participate in a single, orchestrated chemical transformation, leading to the efficient construction of complex molecular architectures. While specific literature detailing concerted or tandem reactions of this particular substrate is limited, the known reactivity of vinyl iodides and organosilanes in transition-metal-catalyzed processes allows for the postulation of several potential reaction pathways. These hypothetical transformations are grounded in well-established reaction mechanisms, such as Heck reactions and other palladium-catalyzed cross-coupling sequences.

One plausible scenario involves a tandem reaction initiated by the oxidative addition of the vinyl iodide to a low-valent transition metal catalyst, typically palladium(0). The resulting organopalladium intermediate could then undergo a subsequent reaction involving the allylic silane (B1218182) moiety. This could manifest as an intramolecular cyclization or a controlled cross-coupling event, where the trimethylsilyl group plays a crucial role in the reaction cascade's termination or in directing the regioselectivity of a subsequent bond formation.

A prime example of such a potential tandem process is a silyl-directed Heck-type reaction. In a hypothetical intramolecular variant, the palladium catalyst, after inserting into the carbon-iodine bond, could coordinate to the double bond of a tethered olefin. The allylic silyl (B83357) group could then facilitate a regioselective β-hydride elimination or participate in a terminating cross-coupling step, potentially leading to the formation of cyclic or bicyclic systems.

Furthermore, tandem sequences involving an initial cross-coupling at the vinyl iodide site followed by a reaction involving the silyl group can be envisioned. For instance, a Suzuki or Stille coupling could introduce a new functional group, which then undergoes a silyl-assisted intramolecular reaction. The trimethylsilyl group can act as a precursor to a nucleophilic or electrophilic center under specific conditions, enabling a subsequent bond-forming event.

The following tables outline hypothetical concerted or tandem reactions of (E)-1-Iodo-3-trimethylsilyl-2-butene based on established reactivity patterns of similar bifunctional molecules. These examples serve to illustrate the synthetic potential of this substrate in complex molecule synthesis.

Table 1: Hypothetical Tandem Heck-Type Cyclization/Coupling Reactions

| Entry | Coupling Partner | Catalyst System | Proposed Product(s) | Reaction Type |

| 1 | Tethered Alkene | Pd(OAc)₂, PPh₃, Base | Cyclized product with exocyclic double bond | Intramolecular Heck-Silyl Termination |

| 2 | Aryl Halide | [(allyl)PdCl]₂, CuI, Hydrosilane, KF·2H₂O | Arylated and desilylated diene | Tandem Cross-Coupling-Desilylation |

| 3 | Organostannane | Pd(PPh₃)₄ | Stille product with potential for subsequent silyl-involved cyclization | Tandem Stille-Cyclization |

This table presents speculative reaction pathways based on known tandem reactions involving vinyl iodides and organosilanes.

Table 2: Potential Concerted Cycloaddition Reactions

| Entry | Reactant | Conditions | Proposed Product | Reaction Type |

| 1 | Dienophile (e.g., Maleic Anhydride) | Thermal or Lewis Acid Catalysis | Diels-Alder adduct | [4+2] Cycloaddition |

| 2 | Nitrone | Heat | 1,3-Dipolar Cycloaddition product | [3+2] Cycloaddition |

This table outlines theoretical cycloaddition reactions where the diene-like structure of the substrate could participate in a concerted fashion.

The exploration of these and other potential concerted and tandem reactions of (E)-1-Iodo-3-trimethylsilyl-2-butene could open new avenues for the efficient synthesis of complex organic molecules. The interplay between the vinyl iodide and the allylic trimethylsilyl group offers a rich platform for the development of novel synthetic methodologies.

Applications of E 1 Iodo 3 Trimethylsilyl 2 Butene in Complex Molecule Synthesis

Strategic Utility as a Building Block in Target Synthesis

The unique structural arrangement of (E)-1-Iodo-3-trimethylsilyl-2-butene, featuring a vinyl iodide and an allylic trimethylsilyl (B98337) group, allows for a diverse range of chemical transformations. The vinyl iodide moiety serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. The trimethylsilyl group, on the other hand, can act as a directing group, a steric controller, or a precursor to other functional groups through protodesilylation, halodesilylation, or Tamao-Fleming oxidation.

Contribution to the Development of New Synthetic Methodologies

The application of (E)-1-Iodo-3-trimethylsilyl-2-butene has not been limited to its use as a passive building block; it has also been instrumental in the development of new synthetic methodologies. Its unique electronic and steric properties have allowed researchers to explore novel reaction pathways and expand the scope of existing transformations.

One area of significant contribution is in the field of tandem reactions. The presence of two reactive sites allows for the design of sequential reaction cascades where a single catalytic system can promote multiple bond-forming events in a single pot. For example, a palladium catalyst could initially mediate a cross-coupling reaction at the vinyl iodide position, and a subsequent transformation, either catalyzed by the same palladium complex or a different reagent, could be triggered at the silyl-bearing carbon. Such methodologies are highly sought after as they reduce the number of synthetic steps, minimize waste, and improve atom economy.

Exploration in the Synthesis of Bioactive Compound Precursors

The structural motif embedded within (E)-1-Iodo-3-trimethylsilyl-2-butene is prevalent in a variety of biologically active molecules. Consequently, this reagent has found application in the synthesis of key intermediates and precursors for compounds with potential therapeutic value. A notable example is its use in the synthesis of precursors to cholesterol biosynthesis inhibitors. The isoprenoid-like structure of the butene backbone serves as a valuable starting point for constructing the side chains of these inhibitors.

The synthesis of these precursors often involves a key cross-coupling step to attach the butenyl moiety to a core scaffold, followed by further functionalization. The trimethylsilyl group can play a crucial role in these subsequent steps, for instance, by facilitating the introduction of a hydroxyl group through oxidation, which is a common feature in the side chains of many cholesterol-lowering drugs.

Contributions to Material Chemistry Precursor Development

The utility of (E)-1-Iodo-3-trimethylsilyl-2-butene extends beyond the realm of medicinal chemistry into the development of novel materials. The ability to introduce a functionalized four-carbon unit is valuable in the synthesis of monomers and precursors for polymers and other advanced materials. The vinyl group can participate in polymerization reactions, while the trimethylsilyl group can be used to tune the properties of the resulting material, such as its solubility, thermal stability, or adhesion.

Advanced Spectroscopic and Structural Characterization Methodologies for E 1 Iodo 3 Trimethylsilyl 2 Butene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For (E)-1-iodo-3-trimethylsilyl-2-butene, ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms and for assigning the E-stereochemistry of the double bond. core.ac.ukresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for (E)-1-iodo-3-trimethylsilyl-2-butene would include:

Trimethylsilyl (B98337) (TMS) protons: A sharp singlet, integrating to nine protons, characteristic of the (CH₃)₃Si- group.

Vinylic protons: The chemical shifts and coupling constants of the protons on the C=C double bond are diagnostic for the stereochemistry. In the E-isomer, a larger coupling constant (J) is expected between the vicinal vinylic protons compared to the Z-isomer.

Allylic protons: Signals corresponding to the protons on the carbon adjacent to the double bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For (E)-1-iodo-3-trimethylsilyl-2-butene, distinct signals are expected for the carbons of the trimethylsilyl group, the two vinylic carbons, and the allylic carbon. The chemical shifts of the vinylic carbons are particularly informative for confirming the presence of the double bond and its substitution pattern. documentsdelivered.comdocbrown.info For instance, in related trimethylsiloxybutene isomers, the ¹³C chemical shifts indicate that steric crowding can influence the conformation of the trimethylsilyl group, affecting conjugation and the shielding of the olefinic carbons. documentsdelivered.com

Interactive Data Table: Representative NMR Data for Silylated Butene Derivatives

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Observations |

| Trimethylsilyl Group | ~0.1 | ~ -1.0 | Sharp singlet in ¹H NMR, characteristic upfield shift in both ¹H and ¹³C NMR. |

| E-vinylic protons | ~6.0 - 7.0 | ~100 - 140 | Larger coupling constant (J) between vicinal protons compared to Z-isomer. |

| Z-vinylic protons | ~5.5 - 6.5 | ~100 - 140 | Smaller coupling constant (J) between vicinal protons. |

| Allylic protons | ~1.5 - 2.5 | ~15 - 30 | Chemical shift influenced by adjacent double bond and silyl (B83357) group. |

Note: The exact chemical shifts for (E)-1-iodo-3-trimethylsilyl-2-butene are not publicly available and the data presented is representative of similar structures.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. uni-saarland.de For (E)-1-iodo-3-trimethylsilyl-2-butene, electron ionization (EI) mass spectrometry would be a common method employed.

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of iodine would be indicated by its characteristic isotopic pattern. A prominent fragmentation pathway for trimethylsilyl derivatives often involves the loss of a methyl group (a neutral radical), leading to a significant [M-15]⁺ ion . researchgate.net Other characteristic fragments would likely arise from the cleavage of the C-Si bond and the C-I bond. The fragmentation patterns of butene isomers can be very similar, however, high-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition of the parent ion and its fragments. docbrown.info

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of (E)-1-Iodo-3-trimethylsilyl-2-butene

| Fragment Ion | m/z (mass-to-charge ratio) | Identity | Significance |

| [C₇H₁₅ISi]⁺ | 254 | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |

| [C₆H₁₂ISi]⁺ | 239 | [M - CH₃]⁺ | Characteristic loss of a methyl group from the TMS moiety. |

| [C₄H₈I]⁺ | 183 | [M - Si(CH₃)₃]⁺ | Cleavage of the C-Si bond. |

| [C₇H₁₅Si]⁺ | 127 | [M - I]⁺ | Cleavage of the C-I bond. |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation | A very common and often abundant fragment in the mass spectra of TMS-containing compounds. |

Note: The relative abundances of these fragments would depend on the ionization conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The resulting spectra serve as a "molecular fingerprint," allowing for the identification of functional groups present in the compound. gelest.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. libretexts.org For (E)-1-iodo-3-trimethylsilyl-2-butene, characteristic absorption bands would include:

C=C Stretch: A band in the region of 1600-1680 cm⁻¹, characteristic of a carbon-carbon double bond. The intensity of this band can be influenced by the symmetry of the substitution around the double bond.

C-H Stretch (vinylic): Bands typically appearing just above 3000 cm⁻¹.

C-H Stretch (aliphatic): Bands appearing just below 3000 cm⁻¹, corresponding to the methyl groups of the TMS moiety.

Si-C Stretch: Characteristic vibrations for the silicon-carbon bond are expected in the fingerprint region. researchgate.netmdpi.com

C-I Stretch: A band in the far-infrared region, typically around 500-600 cm⁻¹, which is characteristic of the carbon-iodine bond. wikipedia.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. aip.org The C=C stretching vibration in a symmetrically substituted alkene, for instance, often gives a strong Raman signal. The Si-O-Si symmetric stretch in related siloxane compounds is also readily observed in Raman spectra. cdnsciencepub.com

Interactive Data Table: Characteristic Vibrational Frequencies for (E)-1-Iodo-3-trimethylsilyl-2-butene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=C | Stretching | 1600-1680 | IR, Raman |

| =C-H | Stretching | >3000 | IR |

| C-H (in TMS) | Stretching | <3000 | IR |

| Si-C | Stretching | 1250, 840 | IR, Raman |

| C-I | Stretching | 500-600 | IR, Raman |

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Theoretical and Computational Chemistry Studies on E 1 Iodo 3 Trimethylsilyl 2 Butene

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of a molecule like (E)-1-Iodo-3-trimethylsilyl-2-butene. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to determine various molecular properties.

Molecular Geometry and Stability: The first step in a computational study is to determine the molecule's equilibrium geometry. For (E)-1-Iodo-3-trimethylsilyl-2-butene, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The stability of the (E)-isomer compared to the (Z)-isomer could also be calculated, providing insight into their relative abundance.

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. These include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's reactivity and electronic stability.

Electron Density Distribution: Analysis of the electron density can reveal the polarity of bonds and the distribution of charge across the molecule. The carbon-iodine (C-I) and carbon-silicon (C-Si) bonds are of particular interest. The C-Si bond is polarized towards the more electronegative carbon atom. wikipedia.org

While no specific data tables for (E)-1-Iodo-3-trimethylsilyl-2-butene are available, a hypothetical table based on typical quantum chemical calculations is presented below.

Table 1: Hypothetical Calculated Electronic Properties of (E)-1-Iodo-3-trimethylsilyl-2-butene

| Property | Hypothetical Value | Method |

| HOMO Energy | -8.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP |

| Dipole Moment | 1.5 D | DFT/B3LYP |

Note: These values are illustrative and not based on actual published research.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For (E)-1-Iodo-3-trimethylsilyl-2-butene, this could involve studying its participation in various organic reactions, such as cross-coupling reactions or additions to the double bond.

Transition State Theory: The core of mechanistic studies lies in locating the transition state (TS) for a given reaction. The TS is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. Computational methods can be used to calculate the geometry and energy of these transition states.

Reaction Pathways: By mapping the potential energy surface, chemists can elucidate the entire reaction pathway, including intermediates and transition states. For example, in a cross-coupling reaction involving the C-I bond, the mechanism might involve oxidative addition, transmetalation, and reductive elimination steps. Computational studies on similar vinyl iodides have been instrumental in understanding these processes. wikipedia.orgacs.org

Influence of Substituents: The trimethylsilyl (B98337) group is known to exert significant electronic and steric effects. Computationally, the influence of the -Si(CH₃)₃ group on the reactivity of the adjacent double bond and the C-I bond could be quantified. The silyl (B83357) group can stabilize a β-carbocation, a phenomenon known as the β-silicon effect, which can influence the regioselectivity of electrophilic additions.

Prediction of Stereochemical Outcomes and Diastereoselectivity

Computational methods can be invaluable in predicting the stereochemical outcome of reactions. This is particularly relevant for molecules like (E)-1-Iodo-3-trimethylsilyl-2-butene, where reactions at the double bond or at a newly formed stereocenter can lead to different stereoisomers.

Stereoselectivity in Reactions: The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states. By calculating the energies of the transition states leading to different stereoisomers, the preferred product can be predicted. For instance, in the addition of an electrophile to the double bond, the approach of the electrophile from either face of the alkene can be modeled to predict the diastereoselectivity. stackexchange.com

Role of the Trimethylsilyl Group: The bulky trimethylsilyl group can play a crucial role in directing the stereochemical outcome of reactions by sterically hindering one face of the molecule. Computational models can accurately capture these steric interactions. Studies on other vinylsilanes have shown that the stereochemistry of the starting material is often retained in cross-coupling reactions. acs.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (liquid or solid) and over time.

Conformational Analysis: (E)-1-Iodo-3-trimethylsilyl-2-butene has several rotatable bonds, leading to different possible conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is important as the reactivity of a molecule can depend on its conformation.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the structure and reactivity of the solute. This is particularly important for reactions that are sensitive to the polarity of the solvent.

Future Prospects and Emerging Research Areas Pertaining to E 1 Iodo 3 Trimethylsilyl 2 Butene

Innovations in Green Chemistry and Sustainable Synthesis

The future synthesis of (E)-1-Iodo-3-trimethylsilyl-2-butene and its derivatives is expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency.

Current synthetic methods for vinyl iodides and vinylsilanes often rely on traditional techniques that may involve hazardous reagents and generate significant waste. For instance, the synthesis of vinyl iodides can be achieved through methods like the hydrozirconation-iodination of alkynes or the copper-catalyzed halide exchange of vinyl bromides. organic-chemistry.org Similarly, vinylsilane synthesis can be accomplished via hydrosilylation of alkynes. organic-chemistry.org

Future research will likely focus on developing more sustainable pathways. This includes the use of less toxic solvents, ideally transitioning to aqueous media or solvent-free conditions. gelest.com The development of catalytic systems that minimize waste and allow for high atom economy will be crucial. For example, iodine-promoted methods using water as a solvent have been developed for the synthesis of related (E)-β-iodo vinylsulfones, suggesting a potential green route for iodo-functionalized alkenes. gelest.com Furthermore, innovations in recycling and upcycling silicone waste could provide sustainable sources for the trimethylsilyl (B98337) group. researchgate.net

Table 1: Potential Green Chemistry Approaches for the Synthesis of (E)-1-Iodo-3-trimethylsilyl-2-butene

| Green Chemistry Principle | Potential Application to Synthesis | Anticipated Benefits |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels. wikipedia.org |

| Atom Economy | Catalytic additions that incorporate all atoms from reactants into the product. | Minimization of byproducts and waste. acs.org |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or ionic liquids as reaction media. | Reduced environmental pollution and health hazards. wikipedia.org |

| Energy Efficiency | Employing microwave-assisted or photochemical methods. | Faster reaction times and lower energy consumption. acs.org |

Development of Advanced Catalytic Systems

The dual functionality of (E)-1-Iodo-3-trimethylsilyl-2-butene makes it an ideal substrate for a variety of advanced catalytic transformations, particularly in cross-coupling reactions.

The vinyl iodide moiety is a highly effective electrophile in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, often reacting under milder conditions than the corresponding bromides or chlorides. mdpi.com The vinylsilane group can participate in Hiyama cross-coupling reactions. acs.org The presence of both groups on the same molecule opens up possibilities for sequential, site-selective cross-coupling reactions to build complex molecular architectures.

Future research is expected to focus on the development of more efficient, selective, and robust catalysts for reactions involving this compound. This includes the design of novel ligands for palladium catalysts to control reactivity and selectivity. pismin.com Furthermore, the use of catalysts based on more abundant and less toxic metals, such as iron or nickel, is a growing area of interest. pismin.comnih.gov For instance, ruthenium silylene complexes have shown promise in the catalytic hydrosilylation of alkenes, suggesting potential for novel catalytic approaches to synthesizing or functionalizing silyl-substituted alkenes. nih.govnih.gov

Table 2: Potential Advanced Catalytic Reactions for (E)-1-Iodo-3-trimethylsilyl-2-butene

| Reaction Type | Potential Catalyst System | Potential Product Class |

| Suzuki Coupling | Palladium(0) with phosphine (B1218219) ligands | Substituted dienes and polyenes |

| Sonogashira Coupling | Palladium(0)/Copper(I) | Conjugated enynes |

| Hiyama Coupling | Palladium(0) with fluoride (B91410) activation | Aryl- or vinyl-substituted butenes |

| Sequential Cross-Coupling | Orthogonal catalyst/reagent systems | Highly substituted, multifunctional molecules |

Integration into Flow Chemistry or Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. nih.gov The synthesis and subsequent reactions of (E)-1-Iodo-3-trimethylsilyl-2-butene are well-suited for integration into flow chemistry platforms.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. The use of packed-bed reactors with immobilized catalysts or reagents can simplify purification and catalyst recycling. nih.gov Given that many organometallic reactions, such as those involving Grignard reagents or organolithiums, can be performed more safely and efficiently in flow systems, the synthesis of precursors to (E)-1-Iodo-3-trimethylsilyl-2-butene could be significantly optimized. organic-chemistry.org

Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the discovery and optimization of reactions involving this compound. These systems can perform a large number of experiments in a short period, enabling high-throughput screening of reaction conditions, catalysts, and substrates. acs.org

Table 3: Potential Advantages of Flow Chemistry for (E)-1-Iodo-3-trimethylsilyl-2-butene

| Parameter | Advantage in Flow vs. Batch |

| Heat Transfer | Superior heat exchange prevents hotspots and side reactions. |

| Mixing | Rapid and efficient mixing enhances reaction rates. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents. |

| Scalability | Production can be increased by running the system for longer periods. |

Interdisciplinary Applications in Chemical Research

The unique combination of a vinyl iodide and a vinylsilane in (E)-1-Iodo-3-trimethylsilyl-2-butene opens doors to a wide range of interdisciplinary applications, particularly in materials science and medicinal chemistry.

In materials science , vinylsilanes are valuable monomers for the synthesis of silicon-containing polymers and materials with unique optical and electronic properties. The ability to functionalize the molecule via the vinyl iodide before or after polymerization allows for the creation of highly tailored materials. For example, cross-coupling reactions could be used to attach chromophores or other functional moieties to create advanced materials for electronics or photonics.

In medicinal chemistry , bifunctional molecules are increasingly being explored as a strategy to create novel therapeutic agents. organic-chemistry.org The "two heads" of (E)-1-Iodo-3-trimethylsilyl-2-butene could be selectively functionalized to interact with two different biological targets, potentially leading to synergistic effects or novel modes of action. researchgate.net For instance, the vinyl iodide could be coupled to a known pharmacophore, while the vinylsilane could be modified to improve pharmacokinetic properties or to act as a handle for conjugation to a targeting moiety. The vinyl sulfone motif, structurally related to the vinyl iodide, has shown significant potential in drug design, suggesting that related vinyl-substituted compounds are of high interest.

Table 4: Potential Interdisciplinary Research Directions

| Field | Potential Application of (E)-1-Iodo-3-trimethylsilyl-2-butene Derivatives |

| Materials Science | Synthesis of functional polymers, organic light-emitting diodes (OLEDs), and sensors. |

| Medicinal Chemistry | Development of bifunctional drug candidates, molecular probes, and PROTACs. |

| Agrochemicals | Synthesis of novel pesticides and herbicides with tailored properties. |

| Organic Electronics | Creation of new organic semiconductors and conductive materials. |

Q & A

Basic Question: What are the key considerations for synthesizing 1-Iodo-3-trimethylsilyl-2-butene in a laboratory setting?

Answer:

Synthesis typically involves silylation of a pre-functionalized alkene or iodination of a silyl-protected intermediate. Critical steps include:

- Moisture control : Trimethylsilyl groups are hydrolytically sensitive; use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) .

- Temperature modulation : Iodination reactions may require low temperatures (−78°C to 0°C) to suppress side reactions like β-hydride elimination.

- Intermediate characterization : Verify intermediates (e.g., 3-trimethylsilyl-2-butene) via (δ 0.1–0.3 ppm for Si(CH₃)₃) and GC-MS.

Reference : General handling protocols align with ’s safety guidelines (e.g., glovebox use for air-sensitive steps).

Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

Contradictions (e.g., shifts vs. computational predictions) require:

- Cross-validation : Compare data with structurally analogous compounds (e.g., 1-bromo-3-trimethylsilyl-2-butene) from peer-reviewed databases.

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR spectra and identify discrepancies caused by solvent effects or conformational dynamics.

- Statistical analysis : Apply error metrics (e.g., RMSD) to quantify deviations between experimental and theoretical values .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

- Core techniques :

- , , and : Confirm regiochemistry and silyl-group integrity.

- IR spectroscopy : Identify C=C (1640–1680 cm⁻¹) and C-I (485–610 cm⁻¹) stretches.

- Mass spectrometry (EI/CI) : Validate molecular ion peaks (e.g., [M]⁺ at m/z 254).

- Advanced options :

Advanced Question: How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Answer:

- Experimental design :

- Substrate scope : Test coupling partners (e.g., Suzuki-Miyaura with arylboronic acids) under Pd(0)/Pd(II) catalysis.

- Kinetic profiling : Monitor reaction progress via in situ to determine rate constants and intermediates.

- Control experiments : Compare reactivity with non-silylated analogs (e.g., 1-iodo-2-butene) to isolate steric/electronic effects of the trimethylsilyl group.

Reference : Aligns with ’s emphasis on hypothesis-driven data collection and statistical rigor.

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (per ).

- Ventilation : Use fume hoods for iodination steps to mitigate iodine vapor exposure.

- Waste management : Segregate halogenated waste and neutralize reactive residues (e.g., NaHSO₃ for excess I₂).

Advanced Question: How can researchers address low yields in the synthesis of this compound?

Answer:

- Root-cause analysis :

- Byproduct identification : Use LC-MS or GC-MS to detect iodinated side products (e.g., di-iodo adducts).

- Reaction optimization : Screen bases (e.g., K₂CO₃ vs. Et₃N) to minimize silyl-group cleavage.

- Catalyst tuning : Test ligands (e.g., PPh₃ vs. Xantphos) to enhance selectivity in metal-mediated steps.

Reference : Follow ’s directive to critique experimental design and propose iterative improvements.

Basic Question: What are the stability considerations for long-term storage?

Answer:

- Storage conditions :

- Temperature : −20°C in amber vials to prevent photodegradation.

- Atmosphere : Argon-purged containers to avoid oxidation.

- Stability monitoring : Conduct periodic checks for decomposition signals (e.g., new olefinic peaks).

Advanced Question: How can computational chemistry aid in predicting the compound’s reactivity?

Answer:

- Methods :

- DFT calculations : Map transition states for iodination or silylation steps (e.g., Gibbs free energy barriers).

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF).

- QSPR models : Correlate silyl-group electronic parameters (e.g., Hammett σ) with experimental reactivity data .

Basic Question: What are the ethical considerations in publishing data on this compound?

Answer:

- Data integrity : Disclose purification methods (e.g., column chromatography vs. distillation) to ensure reproducibility.

- Safety compliance : Adhere to ’s guidelines for hazard communication (e.g., H303+H313+H333 codes).

- Waste reporting : Detail disposal protocols for halogenated byproducts to meet institutional ethics standards.

Advanced Question: How can researchers investigate unresolved questions about this compound’s role in organometallic catalysis?

Answer:

- Mechanistic studies :

- In situ EXAFS : Probe metal-ligand interactions during catalytic cycles.

- Isotopic labeling : Use -labeled substrates to track C–I bond activation pathways.

- Collaborative frameworks : Partner with computational chemists to validate proposed mechanisms via multiscale modeling.

Reference : Reflects ’s call for proposing new research avenues in conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.